molecular formula C12H8F5N3O B5440302 N-(2,4-difluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-(2,4-difluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No. B5440302
M. Wt: 305.20 g/mol
InChI Key: DJYPJNDVQZYDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, commonly referred to as DFP-10825, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFP-10825 is a pyrazole derivative that was first synthesized in 2010 by a team of researchers at the University of California, San Diego. Since its discovery, DFP-10825 has been extensively studied for its unique properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of DFP-10825 is not fully understood, but it is believed to act by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. DFP-10825 has been shown to exhibit high selectivity towards its target enzymes and proteins, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell growth and proliferation in several cancer cell lines, including breast cancer, prostate cancer, and leukemia. DFP-10825 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DFP-10825 has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It exhibits high selectivity towards its target enzymes and proteins, which makes it a promising candidate for drug development. However, there are also some limitations associated with DFP-10825. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for the study of DFP-10825. One potential direction is to further elucidate its mechanism of action and optimize its use in drug development. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, there is potential for the development of new derivatives of DFP-10825 with improved properties and selectivity towards its target enzymes and proteins.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step process that involves several chemical reactions. The initial step involves the reaction of 2,4-difluoroaniline with ethyl trifluoropyruvate in the presence of a base to yield the corresponding pyrazole intermediate. This intermediate is then reacted with methylamine and chloroacetyl chloride to yield DFP-10825. The synthesis of DFP-10825 is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several key enzymes and proteins that are involved in various disease pathways. For example, DFP-10825 has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Inhibition of CK2 has been shown to have potential therapeutic applications in cancer treatment.

properties

IUPAC Name

N-(2,4-difluorophenyl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F5N3O/c1-20-10(12(15,16)17)5-9(19-20)11(21)18-8-3-2-6(13)4-7(8)14/h2-5H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYPJNDVQZYDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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